molecular formula C7H5LiN2O3S2 B12361349 Lithium 2-aminobenzothiazole-6-sulphonate CAS No. 65072-36-8

Lithium 2-aminobenzothiazole-6-sulphonate

Cat. No.: B12361349
CAS No.: 65072-36-8
M. Wt: 236.2 g/mol
InChI Key: NBBLVDLLDBKXGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-aminobenzothiazole-6-sulphonate is a chemical compound with the molecular formula C7H6N2O3S2.Li. It is a lithium salt of 2-aminobenzothiazole-6-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-aminobenzothiazole-6-sulphonate typically involves the reaction of 2-aminobenzothiazole with lithium hydroxide and sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-aminobenzothiazole-6-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzothiazoles. These products have various applications in different fields .

Scientific Research Applications

Lithium 2-aminobenzothiazole-6-sulphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of lithium 2-aminobenzothiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium 2-aminobenzothiazole-6-sulphonate include:

Uniqueness

This compound is unique due to its specific combination of lithium and 2-aminobenzothiazole-6-sulfonate, which imparts distinct chemical and biological properties.

Properties

CAS No.

65072-36-8

Molecular Formula

C7H5LiN2O3S2

Molecular Weight

236.2 g/mol

IUPAC Name

lithium;2-amino-1,3-benzothiazole-6-sulfonate

InChI

InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

NBBLVDLLDBKXGK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.